Biochemical HAT Inhibition Potency Relative to Reference HAT Inhibitor Lys-CoA
CBP/p300-IN-5 inhibits the p300/CBP histone acetyltransferase domain with an IC50 of 18.8 nM in cell-free biochemical assays . In contrast, the classic bisubstrate HAT inhibitor Lys-CoA exhibits an IC50 range of 50–500 nM (approximately 500 nM) against p300 HAT activity [1]. This represents a 26-fold improvement in potency for CBP/p300-IN-5 relative to Lys-CoA. While Lys-CoA is a peptide-CoA conjugate with limited cell permeability due to its multiply charged phosphate groups, CBP/p300-IN-5 is a fully synthetic small molecule designed for cellular penetration. This enhanced potency combined with drug-like physicochemical properties enables the use of CBP/p300-IN-5 at substantially lower working concentrations, reducing the risk of off-target effects associated with high-micromolar compound exposure.
| Evidence Dimension | Inhibition of p300/CBP histone acetyltransferase (HAT) catalytic activity |
|---|---|
| Target Compound Data | IC50 = 18.8 nM |
| Comparator Or Baseline | Lys-CoA: IC50 = 50–500 nM (representative value ~500 nM) |
| Quantified Difference | 26-fold more potent |
| Conditions | Cell-free biochemical HAT activity assay |
Why This Matters
This potency difference translates to lower compound consumption and reduced solvent interference in cellular assays, directly affecting procurement economics and experimental reproducibility.
- [1] Lau OD, Courtney AD, Vassilev A, et al. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF. Mol Cell. 2000;5(3):589-595. PMID: 10882143. View Source
